Kawain, (+-)-

Description

Neuronica has been reported in Piper majusculum, Piper methysticum, and Alnus sieboldiana with data available.

Properties

IUPAC Name |

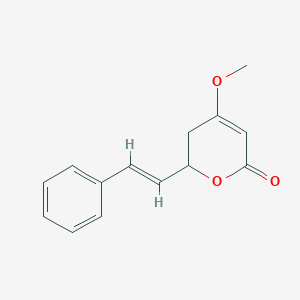

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (+-)-Kawain on GABA-A Receptors

Introduction: The Kava Conundrum and the GABAergic Hypothesis

For centuries, the rhizome of the kava plant (Piper methysticum) has been utilized in Pacific Island cultures for its anxiolytic and sedative properties. The psychoactive constituents, a class of compounds known as kavalactones, have been the focus of intense scientific scrutiny to elucidate their pharmacological targets. Among these, (+-)-Kawain is one of the most abundant and well-studied kavalactones.[1] While multiple molecular targets have been proposed, a prevailing hypothesis centers on the modulation of the major inhibitory neurotransmitter system in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor system.[1][2]

GABA-A receptors are ligand-gated ion channels that are crucial for maintaining the balance between neuronal excitation and inhibition.[3][4] These pentameric protein complexes are assembled from a diverse array of subunits (e.g., α, β, γ, δ), resulting in a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions.[1][5] This heterogeneity allows for fine-tuned regulation of neuronal activity and presents a complex landscape for drug interaction.

This technical guide provides an in-depth exploration of the mechanism of action of (+-)-Kawain on GABA-A receptors, synthesizing key experimental findings and offering insights into the methodologies used to unravel this interaction. We will delve into the specific nature of Kawain's modulatory effects, its binding site characteristics, and its functional consequences on different GABA-A receptor subtypes.

Core Mechanism: (+-)-Kawain as a Positive Allosteric Modulator

The primary mechanism by which (+-)-Kawain exerts its effects on GABA-A receptors is through positive allosteric modulation (PAM) .[6] This means that Kawain does not directly activate the receptor in the absence of the endogenous ligand, GABA.[1][7] Instead, it binds to a distinct site on the receptor complex, causing a conformational change that enhances the receptor's response to GABA.[3][8] This potentiation of GABAergic inhibition is believed to be a cornerstone of the anxiolytic and sedative effects of kava.

Key characteristics of Kawain's action as a PAM include:

-

Enhancement of GABA-Elicited Currents: In the presence of GABA, Kawain produces a concentration-dependent increase in the amplitude of GABA-elicited chloride currents.[1][7] This signifies an increased efficacy of GABA in opening the ion channel.

-

Negligible Direct Agonist Activity: Even at high concentrations, Kawain alone elicits minimal to no current, confirming its role as a modulator rather than a direct agonist.[1][7]

The following diagram illustrates the principle of positive allosteric modulation by Kawain at the GABA-A receptor.

Figure 1: Mechanism of (+-)-Kawain as a positive allosteric modulator of the GABA-A receptor.

The Binding Site Puzzle: Distinct from Benzodiazepines

A critical aspect of understanding a modulator's action is identifying its binding site. For decades, it was speculated that kavalactones might act similarly to benzodiazepines, a well-known class of GABA-A receptor PAMs used to treat anxiety. However, compelling evidence demonstrates that Kawain does not bind to the classical benzodiazepine site .[1][6][9]

While the precise location of the Kawain binding site remains to be fully elucidated, mutagenesis studies have provided important clues. A point mutation in the β3 subunit (β3N265M), known to significantly reduce the sensitivity of the receptor to general anesthetics like etomidate and propofol, also diminishes the potentiation by Kawain.[1][2] This suggests that Kawain may bind to a site within the transmembrane domain of the receptor, potentially overlapping with or allosterically coupled to the binding sites for certain anesthetics.

Subtype Specificity: A Preference for Extrasynaptic Receptors

The diverse subunit composition of GABA-A receptors leads to functional differences, including their localization at synaptic or extrasynaptic sites. Synaptic receptors, typically containing the γ2 subunit, mediate phasic (transient) inhibition, while extrasynaptic receptors, often containing the δ subunit, mediate tonic (persistent) inhibition.[5]

Functional characterization of Kawain across a range of human recombinant GABA-A receptor subtypes has revealed that it positively modulates all tested subunit combinations, indicating a degree of non-selectivity.[1][2] However, a key finding is that the degree of enhancement by Kawain is significantly greater at extrasynaptic α4β2δ receptors compared to the abundant synaptic α1β2γ2L receptors .[1][10]

This preferential modulation is not necessarily due to a higher binding affinity for α4β2δ receptors. Instead, it is likely a consequence of the lower intrinsic efficacy of GABA at these extrasynaptic receptors.[1][7] Receptors with a lower maximal response to GABA are more sensitive to the effects of positive allosteric modulators. This finding has significant physiological implications, suggesting that Kawain may have a more pronounced effect on tonic inhibition, which is crucial for regulating overall neuronal excitability and has been implicated in conditions like anxiety.[1]

Quantitative Data on Kawain Modulation

The following table summarizes the modulatory effects of 300 μM (+-)-Kawain on different GABA-A receptor subtypes, as determined by two-electrode voltage clamp electrophysiology.

| Receptor Subtype | Location | GABA Concentration | % Enhancement of GABA-Elicited Current (Mean ± SEM) | Reference |

| α1β2γ2L | Synaptic | EC3 (10 μM) | 170 ± 23% | [1] |

| α4β2δ | Extrasynaptic | EC3 | Significantly greater than α1β2γ2L | [1][10] |

Experimental Protocols for Investigating Kawain's Action

The elucidation of Kawain's mechanism of action has relied heavily on sophisticated in vitro techniques that allow for the precise measurement of ion channel function in a controlled environment.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard technique for characterizing the pharmacology of ligand-gated ion channels.[1][7]

Principle: Recombinant GABA-A receptors with specific subunit compositions are expressed in the cell membrane of Xenopus laevis oocytes. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. The current required to maintain this clamp is a direct measure of the flow of ions through the expressed channels in response to the application of GABA and modulators like Kawain.

Step-by-Step Methodology:

-

Preparation of cRNA: Complementary RNA (cRNA) for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L) is synthesized in vitro from cDNA templates.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. A precise amount of the cRNA mixture for the different subunits is injected into each oocyte.

-

Incubation and Receptor Expression: The injected oocytes are incubated for 2-5 days to allow for the translation of the cRNA and the assembly and insertion of functional GABA-A receptors into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes filled with KCl are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Solutions containing GABA at a specific concentration (e.g., EC3, the concentration that elicits 3% of the maximal response) are applied to the oocyte to establish a baseline current.

-

Solutions containing GABA plus different concentrations of (+-)-Kawain are then applied to measure the potentiation of the GABA-elicited current.

-

Washout periods with saline are performed between drug applications.

-

-

Data Analysis: The peak current amplitudes in the presence and absence of Kawain are measured and compared to quantify the degree of modulation. Concentration-response curves can be generated to determine the potency of Kawain.

The following diagram illustrates the workflow for the two-electrode voltage clamp experiment.

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of Kawain's effect on GABA-A receptors.

Radioligand Binding Assays

While functional assays like TEVC provide information on the modulatory effects, radioligand binding assays are used to assess the ability of a compound to bind to a receptor.[9][11]

Principle: A radiolabeled ligand (e.g., [3H]muscimol to label the GABA binding site, or [3H]flunitrazepam for the benzodiazepine site) is incubated with a preparation of brain membranes containing GABA-A receptors. The amount of radioactivity bound to the membranes is measured. To assess the effect of an unlabeled compound like Kawain, it is included in the incubation. An increase or decrease in the binding of the radioligand can indicate an allosteric interaction.

Key Findings from Binding Studies:

-

Studies have shown that kava extracts and pure kavalactones can enhance the binding of radioligands to the GABA-A receptor.[1][9]

-

Crucially, these studies also confirmed that kavalactones do not significantly displace the binding of [3H]flunitrazepam, providing further evidence that they do not act at the benzodiazepine site.[9]

Conclusion and Future Directions

For researchers and drug development professionals, these findings position (+-)-Kawain and other kavalactones as intriguing lead compounds for the development of novel anxiolytics and sedatives. Future research should focus on:

-

Precise identification of the binding site: Utilizing photoaffinity labeling and cryo-electron microscopy could pinpoint the exact location of the Kawain binding pocket on the GABA-A receptor complex.

-

In vivo validation: While in vitro studies provide a clear mechanistic picture, further in vivo studies are needed to correlate these receptor-level effects with the behavioral outcomes observed after kava consumption.[12]

-

Exploring the therapeutic potential of subtype selectivity: The preference for extrasynaptic receptors could be leveraged to develop compounds with a more favorable side-effect profile compared to non-selective GABA-A modulators.

By continuing to apply rigorous scientific methodologies, the full therapeutic potential of this ancient medicinal plant constituent can be realized in the context of modern pharmacology.

References

-

Chua, H. C., Christensen, E. T., Hoestgaard-Jensen, K., Hartiadi, L. Y., Ramzan, I., Jensen, A. A., ... & Absalom, N. L. (2016). Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism. PLOS ONE, 11(6), e0157700. [Link]

-

Kava Fact of the Day - Kavain acts as a positive allosteric modulator (PAM). (2021). Kalm with Kava. [Link]

-

Chua, H., et al. (2016). Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism. PLOS ONE. [Link]

-

Chua, H. C., Christensen, E. T., Hoestgaard-Jensen, K., Hartiadi, L. Y., Ramzan, I., Jensen, A. A., ... & Absalom, N. L. (2016). Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism. PubMed. [Link]

-

Kavain produced greater enhancement of GABA-elicited currents at α4β2δ... | Download Scientific Diagram. ResearchGate. [Link]

-

Häberlein, H., Boonen, G., & Beck, H. (1998). Influence of Genuine Kavapyrone Enantiomers on the GABA-A Binding Site. Planta Medica, 64(6), 504-506. [Link]

-

Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.16. [Link]

-

Yuan, C. S., Dey, L., Wang, A., Mehendale, S., Xie, J. T., Aung, H. H., & Ang-Lee, M. K. (2002). Kavalactones and dihydrokavain modulate GABAergic activity in a rat gastric-brainstem preparation. Planta Medica, 68(12), 1092-1096. [Link]

-

Rowe, A., Narlikar, L., Winks, J., Theberge, J., Sarris, J., & Murphy, M. (2022). Neuroimaging Insights: Kava's (Piper methysticum) Effect on Dorsal Anterior Cingulate Cortex GABA in Generalized Anxiety Disorder. Journal of Clinical Medicine, 11(19), 5619. [Link]

-

What are GABAA receptor positive allosteric modulators and how do they work? (2024). Apex Neuroscience. [Link]

-

Zou, L., et al. (2005). Pharmacokinetics and disposition of the kavalactone kawain: Interaction with kava extract and kavalactones in vivo and in vitro. Drug Metabolism and Disposition. [Link]

-

Baur, R., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? International Journal of Molecular Sciences. [Link]

-

The GABAa Receptor & Positive Allosteric Modulation. (2017). Catalyst University. [Link]

-

Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, 27(1), 1.15.1-1.15.17. [Link]

-

GABAA receptor positive allosteric modulator. Wikipedia. [Link]

-

GABA A receptor: Positive and negative allosteric modulators. ResearchGate. [Link]

-

The pharmacological roles of select GABA-A receptor subunits. ResearchGate. [Link]

-

Tasker, J. G., & Dudek, F. E. (1991). Electrophysiology of GABA-mediated synaptic transmission and possible roles in epilepsy. Neurochemical Research, 16(3), 251-262. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA Receptor. Alcohol Health and Research World, 21(2), 127-131. [Link]

-

Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017). Alila Medical Media. [Link]

-

Data from electrophysiological studies of GABA(A) receptor antagonists. ResearchGate. [Link]

-

GABA receptor. Wikipedia. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2019). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 150(5), 519-521. [Link]

-

Ernst, M., et al. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Molecular Neuroscience. [Link]

-

Baur, R., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? PubMed. [Link]

-

Hosie, A. M., Wilkins, M. E., & Smart, T. G. (2007). Neurosteroid binding sites on GABA(A) receptors. Pharmacology & Therapeutics, 116(1), 7-19. [Link]

Sources

- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kavaforums.com [kavaforums.com]

- 7. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Bioactivity of (+-)-Kawain

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. The therapeutic pipeline for these disorders remains limited, creating an urgent need for novel neuroprotective agents. (+-)-Kawain, a major kavalactone derived from the kava plant (Piper methysticum), has emerged as a compelling candidate due to its multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the biological activity of (+-)-Kawain in neuroprotection, synthesizing current mechanistic understanding with validated experimental protocols for its evaluation. We will explore its interactions with key molecular targets, including ion channels and enzymes, and detail its anti-inflammatory and anti-excitotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of (+-)-Kawain.

Introduction: The Therapeutic Promise of a Kavalactone

For centuries, the roots of the kava plant have been used in traditional ceremonies in the Pacific Islands to prepare a beverage known for its anxiolytic and sedative effects.[1][2] The primary psychoactive constituents responsible for these properties are a class of compounds known as kavalactones.[1] Among these, (+-)-Kawain is a major component that has garnered significant scientific interest for its potential beyond sedation—specifically, as a neuroprotective agent.

The complexity of neurodegeneration, which often involves a confluence of excitotoxicity, oxidative stress, and neuroinflammation, necessitates multi-target therapeutic strategies.[3][4] (+-)-Kawain is particularly noteworthy because its molecular structure allows it to interact with several distinct targets implicated in neuronal death cascades, positioning it as a promising lead compound in the development of new treatments for conditions like ischemic stroke and Parkinson's disease.[5]

Molecular Mechanisms of (+-)-Kawain-Mediated Neuroprotection

The neuroprotective capacity of (+-)-Kawain stems from its ability to modulate multiple, interconnected signaling pathways that contribute to neuronal injury. Its lipophilic nature facilitates its transit across the blood-brain barrier, a critical pharmacokinetic property for any centrally acting therapeutic.

Modulation of Voltage-Gated Ion Channels

A primary mechanism of action for (+-)-Kawain is its potent inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][6]

-

Voltage-Gated Sodium Channels (VGSCs): In pathological conditions like ischemia, excessive neuronal depolarization leads to the persistent opening of VGSCs.[7][8] This triggers a massive influx of Na+, leading to cytotoxic edema and further depolarization, which in turn activates other channels and initiates cell death pathways. (+-)-Kawain has been shown to rapidly and reversibly inhibit Na+ currents in hippocampal neurons, interacting with both the resting and inactivated states of the channel.[9] This action helps to stabilize the neuronal membrane potential, preventing the excessive firing that characterizes excitotoxic events.

-

Voltage-Gated Calcium Channels (VGCCs): The sustained depolarization caused by Na+ influx subsequently activates VGCCs. The resulting overload of intracellular Ca2+ is a central event in neuronal death, activating a host of degradative enzymes such as proteases (calpains), phospholipases, and endonucleases that dismantle the cell. By inhibiting VGCCs, (+-)-Kawain directly mitigates this toxic Ca2+ influx, a key mechanism shared by many neuroprotective agents.[1][10]

Figure 1: (+-)-Kawain's inhibition of voltage-gated ion channels.

Anti-Inflammatory Activity

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of secondary injury in both acute brain injury and chronic neurodegeneration.[11][12] This process involves the release of pro-inflammatory cytokines and the production of prostaglandins, which exacerbate neuronal damage. (+-)-Kawain exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[13]

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins from arachidonic acid.[14][15] While COX-1 is constitutively expressed, COX-2 is upregulated during inflammation and contributes significantly to the inflammatory milieu.[16] Studies have shown that kavalactones can inhibit both COX-1 and COX-2 activity, thereby reducing the production of inflammatory prostaglandins.[13] This action helps to dampen the neuroinflammatory response and protect surrounding neurons from bystander damage.

Modulation of Monoamine Oxidase B (MAO-B)

Monoamine oxidases are enzymes that metabolize neurotransmitters. MAO-B, in particular, is implicated in neurodegeneration as its activity can generate oxidative stress through the production of hydrogen peroxide.[17] (+-)-Kawain has been identified as a reversible and competitive inhibitor of MAO-B.[17][18][19]

-

MAO-B Inhibition: By inhibiting MAO-B, (+-)-Kawain can exert a neuroprotective effect through two primary routes. First, it reduces the production of reactive oxygen species (ROS), mitigating oxidative stress. Second, it can increase the synaptic availability of neurotransmitters like dopamine, which may have therapeutic relevance for conditions such as Parkinson's disease.[17] Studies have reported an IC50 value of 5.34 µM for (+-)-Kawain against human MAO-B.[17][18]

Experimental Validation: Protocols and Methodologies

The validation of (+-)-Kawain's neuroprotective effects requires a systematic approach using both in vitro and in vivo models. The following protocols represent standard, self-validating methodologies for assessing neuroprotective efficacy.

In Vitro Assessment of Neuroprotection

The human neuroblastoma cell line SH-SY5Y is a cornerstone model for neuroprotective studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[20]

Workflow for In Vitro Neuroprotection Screening

Sources

- 1. Kava - Wikipedia [en.wikipedia.org]

- 2. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of (+/-)-kavain in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voltage-Gated Sodium Channel [biology.kenyon.edu]

- 8. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 9. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Neurotherapeutic Arsenal in Cannabis sativa: Insights into Anti-Neuroinflammatory and Neuroprotective Activity and Potential Entourage Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 15. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. d-nb.info [d-nb.info]

- 18. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Topic: (+-)-Kawain and its Effects on Voltage-Gated Sodium Channels

An In-Depth Technical Guide for Researchers

Abstract

Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in excitable cells.[1] Their modulation presents a key strategy for therapeutic intervention in a range of neurological disorders. (+-)-Kawain, a principal kavalactone from the kava plant (Piper methysticum), has demonstrated neuroprotective, anxiolytic, and anticonvulsant properties.[2][3] A significant component of its mechanism of action is attributed to the inhibition of VGSCs.[2][4] This technical guide provides a comprehensive overview of the interaction between (+-)-Kawain and VGSCs, grounded in the principles of ion channel pharmacology. It details the theoretical framework for state-dependent channel blockade and provides field-proven electrophysiological protocols for its investigation, designed for researchers, scientists, and drug development professionals.

Introduction

(+-)-Kawain: A Bioactive Kavalactone

Kawain is a major psychoactive constituent of the kava plant, traditionally consumed in the Pacific Islands for its relaxing effects.[4][5] Its diverse biological activities stem from its interaction with multiple molecular targets, including GABA-A receptors, calcium channels, and monoamine oxidase B.[5][6][7] However, its potent effects on neuronal excitability are strongly linked to its modulation of voltage-gated ion channels, particularly sodium and calcium channels.[[“]][[“]]

Table 1: Chemical and Physical Properties of (+-)-Kawain

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₁₄O₃ | [2][5] |

| Molar Mass | 230.26 g/mol | [2][5] |

| CAS Number | 3155-48-4 / 500-64-1 (for R-enantiomer) | [2][4] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in methanol, acetone; practically insoluble in water | [2] |

| Synonyms | Kavain, Gonosan |[2] |

Voltage-Gated Sodium Channels (VGSCs)

VGSCs are transmembrane proteins that initiate and propagate action potentials in nerve and muscle cells.[1][10] They are composed of a large pore-forming α-subunit, organized into four homologous domains (I-IV), and smaller auxiliary β-subunits.[1][11] The α-subunit forms the ion conduction pore and contains the voltage sensor and inactivation gate.[11][12]

VGSCs cycle through three primary conformational states:

-

Resting (Closed): At resting membrane potential, the channel is closed but available for activation.

-

Open (Activated): Upon membrane depolarization, the channel opens, allowing a rapid influx of Na⁺ ions.

-

Inactivated: Shortly after opening, the channel enters a non-conductive inactivated state, which is crucial for the refractory period of the action potential.[11][13]

The specific state of the channel is a critical determinant for the binding affinity of many pharmacological agents, a concept known as the Modulated Receptor Hypothesis .[14][15]

Mechanism of Action: State-Dependent Block of VGSCs by Kawain

Like many local anesthetics and anticonvulsant drugs, Kawain's inhibition of VGSCs is not uniform across all channel states.[16] The compound exhibits a state-dependent block , binding with different affinities to the resting, open, and inactivated states of the channel.[14][17] This is a cornerstone of modern ion channel pharmacology, as it explains how drugs can selectively target highly active neurons (e.g., in a seizure focus or pain pathway) while sparing normally firing cells.

The Modulated Receptor Hypothesis posits that the drug's binding site within the channel pore changes its conformation and affinity as the channel transitions between states.[14][18] Open and inactivated states generally present a higher-affinity binding site than the resting state.[14][15][17] This leads to two key observable phenomena:

-

Tonic Block: Inhibition of channels in the resting state, observed during infrequent stimulation.

-

Use-Dependent (Phasic) Block: An accumulation of block with repetitive stimulation (high frequency), as more channels are driven into the open and inactivated states, to which the drug binds more tightly.[19][20][21]

Caption: Modulated Receptor Hypothesis for Kawain's action on VGSCs.

Experimental Methodologies: Electrophysiological Assessment

The gold standard for investigating the effects of a compound on ion channels is the patch-clamp technique .[22][23][24] The whole-cell configuration is most commonly used to study the collective behavior of a cell's entire population of VGSCs.[25]

Core Workflow for Compound Evaluation

Caption: Experimental workflow for assessing Kawain's effects on VGSCs.

Detailed Experimental Protocols

These protocols assume a whole-cell voltage-clamp setup using a cell line heterologously expressing a specific VGSC subtype (e.g., Nav1.2, Nav1.7).[22][25][26]

Protocol 1: Solutions and Setup

-

External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Ensure the solution is bubbled with carbogen (95% O₂ / 5% CO₂) and has an osmolarity of ~290-300 mOsm.[22]

-

Internal (Pipette) Solution: Prepare a solution containing (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 0.4 CaCl₂. Adjust pH to 7.3 with KOH and osmolarity to ~280-290 mOsm.[26]

-

(+_)-Kawain Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) of (+-)-Kawain in a suitable solvent like DMSO. The final concentration of DMSO in the external solution should be kept low (<0.1%) to avoid solvent effects.

-

Cell Preparation: Plate cells on coverslips at an appropriate density to allow for isolated, healthy cells for patching.

-

Electrode Preparation: Pull borosilicate glass capillaries to achieve a pipette resistance of 4-8 MΩ when filled with the internal solution.[26]

Protocol 2: Assessing Tonic and Use-Dependent Block

Causality: This protocol is designed to differentiate between the block of resting channels (tonic) and the cumulative block of channels that are repeatedly opened and inactivated (use-dependent). A long inter-pulse interval allows channels and the drug to re-equilibrate to the resting state, while a high-frequency pulse train forces channels into open/inactivated states, revealing any preferential binding.

-

Establish Whole-Cell Configuration: Obtain a gigaohm seal on a healthy cell and rupture the membrane to enter whole-cell mode.[25]

-

Set Holding Potential: Clamp the cell's membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the entire VGSC population is in the resting, non-inactivated state.

-

Record Control Tonic Current: Apply a single depolarizing voltage step (e.g., to 0 mV for 20 ms) from the holding potential. This measures the peak sodium current (I_Na) in the absence of repetitive stimulation.

-

Record Control Use-Dependent Current: Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz, each to 0 mV for 20 ms). This establishes the baseline current decay during high-frequency firing.

-

Apply Kawain: Perfuse the cell with the external solution containing the desired concentration of (+-)-Kawain. Allow 2-3 minutes for equilibration.

-

Record Drug-Affected Currents: Repeat steps 3 and 4 in the presence of Kawain.

-

Analysis:

-

Tonic Block (%): (1 - (Peak Current_Tonic_Drug / Peak Current_Tonic_Control)) * 100

-

Use-Dependent Block (%): (1 - (Peak Current_LastPulse_Drug / Peak Current_FirstPulse_Drug)) * 100. Compare this to the minimal decay observed in the control condition.

-

Protocol 3: Assessing Voltage-Dependence of Steady-State Inactivation

Causality: Many VGSC blockers stabilize the inactivated state of the channel.[19] This stabilization makes it easier for the channel to enter the inactivated state, which is observed as a hyperpolarizing (leftward) shift in the steady-state inactivation curve. This protocol measures that shift.

-

Establish Whole-Cell Configuration and Apply Control Solution.

-

Set Holding Potential: Clamp the cell at -100 mV.

-

Apply Pre-pulses: Apply a series of 500 ms pre-pulses ranging from -120 mV to 0 mV in 10 mV increments.

-

Apply Test Pulse: Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms. The amplitude of the resulting I_Na is proportional to the fraction of channels that were not inactivated by the pre-pulse.

-

Apply Kawain: Perfuse the cell with (+-)-Kawain and allow for equilibration.

-

Repeat Protocol: Repeat steps 3 and 4 in the presence of the drug.

-

Analysis:

-

For both control and drug conditions, normalize the peak I_Na at each pre-pulse potential to the maximum current obtained (typically after the -120 mV pre-pulse).

-

Plot the normalized current as a function of the pre-pulse potential.

-

Fit the data with a Boltzmann function: I/I_max = 1 / (1 + exp((V - V½) / k))

-

The V½ is the voltage at which half the channels are inactivated, and k is the slope factor. A negative shift in V½ in the presence of Kawain indicates stabilization of the inactivated state.

-

Representative Data and Analysis

The following tables present hypothetical, yet plausible, data that could be obtained from the protocols described above, illustrating the expected effects of a state-dependent VGSC blocker like Kawain.

Table 2: Concentration-Dependent Block of VGSCs by (+-)-Kawain

| Kawain Conc. (µM) | Tonic Block (at 0.1 Hz) | Phasic Block (at 10 Hz) |

|---|---|---|

| 1 | 5.2% | 15.8% |

| 10 | 18.5% | 45.3% |

| 30 | 35.1% | 72.9% |

| 100 | 51.2% (IC₅₀) | 88.4% |

| 300 | 78.6% | 95.1% |

This data illustrates a clear preference for blocking channels during high-frequency firing (phasic block) compared to resting channels (tonic block).

Table 3: Effect of 30 µM (+-)-Kawain on Steady-State Inactivation Parameters

| Condition | V½ (mV) | k (slope factor) |

|---|---|---|

| Control | -75.4 ± 2.1 | 6.8 ± 0.5 |

| (+)-Kawain (30 µM) | -88.2 ± 2.5 | 6.5 ± 0.4 |

The significant negative shift in the half-inactivation potential (V½) provides strong evidence that Kawain stabilizes the inactivated state of the sodium channel.

Discussion and Implications

The experimental evidence strongly suggests that (+-)-Kawain functions as a state- and use-dependent blocker of voltage-gated sodium channels. This mechanism is shared by many clinically successful local anesthetics, antiarrhythmics, and anticonvulsants.[16][27][28]

-

Expert Insight: The preference for the inactivated state is therapeutically crucial. Pathophysiological conditions like epilepsy, neuropathic pain, and arrhythmia are often characterized by high-frequency, repetitive neuronal or cardiac firing. A drug that preferentially blocks channels in this state of high activity can selectively quell the aberrant excitability without significantly impairing normal, low-frequency physiological signaling. Kawain's observed anticonvulsant and analgesic properties are consistent with this mechanism of action.[3]

-

Trustworthiness of Protocols: The described protocols incorporate essential controls for robust and interpretable data. Baseline recordings before drug application account for cell-to-cell variability and recording stability. The use-dependence protocol directly compares low- and high-frequency stimulation in the same cell, isolating the effect of firing rate. Finally, the steady-state inactivation protocol provides a quantitative measure (the shift in V½) of the drug's interaction with a specific channel state, validating the mechanistic hypothesis derived from the use-dependence data.

Conclusion

(+-)-Kawain exerts a significant inhibitory effect on voltage-gated sodium channels through a state-dependent mechanism, showing preferential binding to the open and, more critically, the inactivated states of the channel. This mode of action provides a molecular basis for its observed anticonvulsant and neuroprotective effects. The electrophysiological protocols detailed in this guide offer a robust framework for quantifying this interaction, enabling further research into the therapeutic potential of Kawain and other kavalactones in the field of drug development for channelopathies and disorders of neuronal hyperexcitability.

References

- Wang, G. K., & Strichartz, G. R. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(1), 137-150.

- Ahern, C. A., Payandeh, J., & Delemotte, L. (2018). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 9, 1079.

- Kawain Product Inform

- L-Kawain Product Inform

- Kavain. Wikipedia.

- Kavain Product Inform

- (+)

- Strichartz, G. R., & Wang, G. K. (2002). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Journal of pharmacological sciences, 90(2), 113-118.

- O'Leary, M. E., & Chahine, M. (2002). Local anesthetic inhibition of a bacterial sodium channel. The Journal of general physiology, 120(5), 677-689.

- Chahine, M., & O'Leary, M. E. (2017). Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. In Voltage-Gated Sodium Channels (pp. 115-133). Springer, Cham.

- Wang, G. K., & Strichartz, G. R. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Handbook of experimental pharmacology, (209), 137-50.

- Systemic Review of the Use of Kava Kava for the Reduction of Anxiety Disorder.

- Kava acts primarily through modulation of the GABAergic system, ion channel blockade, and effects on monoamine neurotransmitters, with additional neuroprotective and anti-inflamm

- Kava GABAergic Modul

- Varga, Z., et al. (2009). Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel. Journal of General Physiology, 133(1), 1-15.

- Sarris, J., et al. (2011). Kava: A Comprehensive Review of Efficacy, Safety, and Psychopharmacology.

- Pu, L., et al. (1998). Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. Journal of cardiovascular pharmacology, 32(3), 477-486.

- Bian, T., et al. (2020). Kava as a Clinical Nutrient: Promises and Challenges. Nutrients, 12(10), 3044.

- Gamal El-Din, T. M., et al. (2018). Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels. Frontiers in pharmacology, 9, 747.

- Starmer, C. F. (1987). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 52(3), 405-412.

- Starmer, C. F. (1987). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 52(3), 405–412.

- Wang, S. Y., et al. (2004).

- Gintant, G. A., & Hoffman, B. F. (1984). Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine. Pflugers Archiv : European journal of physiology, 400(2), 121-129.

- El-Bizri, N., et al. (2016). Use-Dependent Block of Human Cardiac Sodium Channels by GS967. The Journal of pharmacology and experimental therapeutics, 357(1), 107-116.

- Patch-clamp protocol-final.pdf. Source not available.

- Whole Cell P

- P

- Voltage-g

- Voltage-Gated Sodium Channels in Neurons. YouTube.

- Physiology, Sodium Channels.

- Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Humana Press.

- Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.

- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.

- Catterall, W. A. (2014). Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution. Experimental physiology, 99(1), 35-51.

Sources

- 1. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Kawain - LKT Labs [lktlabs.com]

- 3. CAS 500-64-1 | Kavain [phytopurify.com]

- 4. Kavain - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. themedicon.com [themedicon.com]

- 7. mdpi.com [mdpi.com]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 12. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 25. Whole Cell Patch Clamp Protocol [protocols.io]

- 26. Patch Clamp Protocol [labome.com]

- 27. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Kavalactones: A Technical Guide for Researchers

Introduction

For centuries, the rhizome of Piper methysticum, commonly known as kava, has been utilized in Pacific Island cultures for its ceremonial and medicinal properties, particularly for its calming and anxiolytic effects.[1][2] The primary active constituents responsible for these pharmacological actions are a class of lipophilic lactone compounds known as kavalactones.[3][] To date, at least 18 distinct kavalactones have been identified, with six major kavalactones—methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and desmethoxyyangonin—accounting for approximately 96% of the total pharmacological activity.[3] This guide provides a comprehensive technical overview of the pharmacological properties of kavalactones, intended for researchers, scientists, and drug development professionals. We will delve into their complex mechanisms of action, pharmacokinetic profiles, diverse physiological effects, and the critical considerations for their therapeutic development, including a thorough examination of the associated hepatotoxicity concerns.

Part 1: Mechanisms of Action - A Multi-Targeted Approach

The pharmacological effects of kavalactones are not attributable to a single mechanism but rather to their interaction with multiple molecular targets within the central nervous system (CNS).[[“]][6] This multi-targeted engagement likely contributes to their unique therapeutic profile, distinguishing them from classical anxiolytics like benzodiazepines.

Modulation of GABAergic Neurotransmission

A primary mechanism underlying the anxiolytic and sedative effects of kavalactones is their modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[][[“]][7] Kavalactones have been shown to enhance the activity of GABA-A receptors, leading to a calming effect on the central nervous system.[8][9] However, their interaction with GABA-A receptors is distinct from that of benzodiazepines.[7][10] Preclinical studies suggest that kavalactones do not bind directly to the benzodiazepine site but rather potentiate GABA receptor activity through an indirect mechanism, possibly by altering the lipid membrane environment surrounding the receptor.[7][11] This indirect modulation may explain why kava is associated with a lower risk of dependence and significant sedation compared to benzodiazepines.[7]

Caption: Kavalactone modulation of the GABA-A receptor.

Blockade of Voltage-Gated Ion Channels

Several kavalactones, notably kavain and methysticin, have been demonstrated to inhibit voltage-gated sodium and calcium channels.[12][13] This action contributes to their local anesthetic, muscle relaxant, and anticonvulsant properties.[3][[“]] By blocking these channels, kavalactones can reduce neuronal excitability and neurotransmitter release.[3] Research indicates that kavain, dihydrokavain, and dihydromethysticin non-competitively inhibit the binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated sodium channels, leading to a decrease in the total number of available binding sites.[14]

Caption: Kavalactone blockade of voltage-gated ion channels.

Interaction with Other Neurotransmitter Systems

Beyond GABAergic and ion channel modulation, kavalactones interact with a range of other neurotransmitter systems, contributing to their broad pharmacological profile:

-

Norepinephrine and Dopamine Reuptake Inhibition: Kavain and methysticin have been shown to inhibit the reuptake of norepinephrine, and to a lesser extent, dopamine.[12] This action may contribute to the mood-enhancing effects reported with kava consumption.[8]

-

Monoamine Oxidase B (MAO-B) Inhibition: All six major kavalactones exhibit reversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine.[12] This inhibition can lead to increased dopamine levels in the brain, potentially contributing to kava's mood-regulating properties.[15]

-

Cannabinoid Receptor Binding: Yangonin has been found to bind to the cannabinoid type 1 (CB1) receptor, although the functional significance of this interaction is still under investigation.[12]

-

Glycine Receptor Inhibition: Kava extract and individual kavalactones, particularly DL-kavain, have been shown to inhibit glycine receptor activity in a dose-dependent manner.[16] This may contribute to the muscle relaxant properties of kava.

Part 2: Pharmacokinetics

The pharmacokinetic profile of kavalactones is characterized by rapid absorption and extensive metabolism.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, kavalactones are well-absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 1 to 3 hours.[17][18] The lipophilic nature of these compounds allows them to readily cross the blood-brain barrier and exert their effects on the central nervous system.[9]

Kavalactones undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, followed by phase II conjugation reactions such as glucuronidation and sulfation.[12] The major kavalactones have been shown to inhibit several CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which raises the potential for drug-drug interactions.[19][20] Excretion occurs predominantly through the urine, with over 90% of a dose of kawain eliminated within 72 hours in animal studies.[19][20]

Pharmacokinetic Parameters

A clinical study in healthy volunteers provided the following insights into the systemic exposure of individual kavalactones after a single oral dose:

| Kavalactone | Relative Systemic Exposure |

| Dihydrokavain | Highest |

| Dihydromethysticin | |

| Kavain | |

| Methysticin | |

| Yangonin | Lowest |

| Desmethoxyyangonin | Quantifiable at only a few time points |

Table adapted from data on the systemic exposure of kavalactones in healthy volunteers.[17][18]

Part 3: Pharmacological Effects

The multifaceted mechanisms of action of kavalactones translate into a wide range of pharmacological effects.

Anxiolytic and Sedative Effects

The anxiolytic properties of kava are its most well-documented and clinically studied effects.[21][22] Multiple clinical trials have demonstrated the efficacy of kava extracts in reducing symptoms of generalized anxiety disorder (GAD).[22][23] A double-blind, randomized, placebo-controlled study found a significant reduction in anxiety scores for the kava group compared to placebo, with a moderate effect size.[22] The sedative effects are generally considered to be milder than those of benzodiazepines and are thought to be mediated primarily through the potentiation of GABA-A receptor activity.[][10]

Analgesic and Muscle Relaxant Properties

Kavalactones, particularly kavain, dihydrokavain, methysticin, and dihydromethysticin, have demonstrated significant analgesic effects in animal models.[3] The mechanism is believed to be non-opiate and may involve the blockade of voltage-gated sodium channels.[3] The muscle relaxant effects are likely due to a combination of GABAergic modulation and glycine receptor inhibition.[[“]][16]

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of kavalactones.[21][24] These effects are not solely dependent on their GABAergic activity.[21] One proposed neuroprotective mechanism involves the modulation of the p38/NF-κB/COX-2 signaling pathway, which plays a critical role in inflammatory responses.[21] By mitigating neuroinflammation, kavalactones may offer therapeutic potential for neurodegenerative conditions.[21][24]

Part 4: The Issue of Hepatotoxicity

Despite its therapeutic potential, the use of kava has been associated with rare but serious cases of hepatotoxicity, leading to regulatory restrictions in several countries.[21][25] The exact mechanisms underlying kava-induced liver injury are not fully understood and remain a subject of intense research and debate.[26][27]

Several hypotheses have been proposed:

-

Intrinsic Toxicity of Kavalactones: While some in vitro studies suggest that kavalactones are not intrinsically cytotoxic at therapeutic concentrations, others have shown cytotoxicity in human hepatocytes at higher concentrations.[27][28]

-

Metabolic Activation and Herb-Drug Interactions: Kavalactones are extensively metabolized by CYP450 enzymes, and some metabolites may be reactive and hepatotoxic.[25][26] Furthermore, the inhibition of CYP enzymes by kavalactones can lead to elevated plasma concentrations of co-administered drugs, potentially increasing their hepatotoxic risk.[26]

-

Presence of Toxic Alkaloids: The alkaloid pipermethysticine, found in the leaves and stem peelings of the kava plant, is a known hepatotoxin.[28] Contamination of kava root products with these plant parts due to poor quality control has been suggested as a potential cause of liver injury.[28]

-

Idiosyncratic Reactions: Many experts believe that kava-related hepatotoxicity is likely due to idiosyncratic, immune-mediated reactions in susceptible individuals, rather than a dose-dependent toxic effect.[26]

It is crucial for researchers and clinicians to be aware of this potential risk and to advocate for the use of high-quality, standardized kava extracts derived solely from the peeled rhizome and roots of the plant.

Part 5: Experimental Protocols

Kavalactone Extraction for Preclinical Research

This protocol outlines a general procedure for the extraction of kavalactones from Piper methysticum root powder for in vitro and in vivo studies.

Objective: To obtain a kavalactone-rich extract for pharmacological evaluation.

Materials:

-

Dried, powdered Piper methysticum root

-

Ultrasonic bath/sonicator[29]

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Weigh a desired amount of powdered kava root.

-

Add the powder to a suitable flask and add the chosen solvent (e.g., acetone) in a ratio of 1:40 (w/v).[29]

-

Sonicate the mixture for 30 minutes to facilitate the extraction of kavalactones.[29]

-

Centrifuge the mixture to pellet the solid plant material.

-

Decant the supernatant.

-

Repeat the extraction process with fresh solvent on the remaining plant material two more times to ensure complete extraction.

-

Combine the supernatants and filter to remove any remaining particulate matter.

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting resinous extract can be dried further under vacuum to obtain a solid extract.

Caption: A generalized workflow for kavalactone extraction.

Quantification of Kavalactones using HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of kavalactones.[31][32]

Objective: To separate and quantify the six major kavalactones in a kava extract.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Agilent Poroshell C18).[33]

-

Mobile Phase: A gradient or isocratic mixture of water, methanol, and acetonitrile, often with a small amount of acid (e.g., acetic acid).[34]

-

Flow Rate: Typically 1.0 mL/min.[34]

-

Detection Wavelength: 240 nm for simultaneous detection of all six major kavalactones.[34]

-

Column Temperature: 40 °C.[34]

Procedure:

-

Prepare standard solutions of the six major kavalactones of known concentrations.

-

Prepare the kava extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standard solutions to generate a calibration curve for each kavalactone.

-

Inject the prepared sample solution.

-

Identify the kavalactone peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each kavalactone in the sample by using the calibration curves.

Conclusion

The kavalactones from Piper methysticum represent a fascinating and complex class of psychoactive compounds with significant therapeutic potential, particularly in the realm of anxiety and related disorders. Their multi-targeted mechanism of action offers a unique pharmacological profile that distinguishes them from conventional anxiolytics. However, the concerns regarding hepatotoxicity necessitate a cautious and scientifically rigorous approach to their development and use. Future research should focus on elucidating the precise mechanisms of liver injury, identifying at-risk populations, and developing standardized, safe, and effective kava-based therapeutics. A thorough understanding of the pharmacological properties of kavalactones is paramount for harnessing their benefits while mitigating their risks.

References

- Vertex AI Search. (n.d.). Kava - Wikipedia.

- Zou, L., Harkey, M. R., & Henderson, G. L. (2005). Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro. Drug Metabolism and Disposition, 33(4), 458–464.

- Zou, L., Harkey, M. R., & Henderson, G. L. (2005). Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro. PubMed.

- Consensus. (n.d.). What is Kava mechanism of action?.

- drinkroot. (n.d.). Benefits of Kava.

- Restorative Medicine. (n.d.). Kava.

- Singh, Y. N., Singh, N. N., & Singh, S. (2022). Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers. Journal of Ethnopharmacology, 297, 115539.

- Restorative Medicine. (n.d.). Kava Kava (Piper methysticum).

- Tzeng, Y. M., & Lee, M. J. (2015). Neuroprotective properties of kavalactones.

- BOC Sciences. (n.d.). What are Kavalactones and Their Applications?.

- Pharmacology of Kava (Piper Methysticum) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 14). YouTube.

- Forst, J., & Addae-Kagyah, K. A. (2019). Kavalactones from Kava (Piper methysticum) root extract as modulators of recombinant human glycine receptors. Planta Medica, 85(11-12), 923–929.

- Singh, Y. N., Singh, N. N., & Singh, S. (2022). Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers.

- Vascular and Endovascular Review. (2023). Phytochemical Diversity And Pharmacological Value Of Kava: Neuroprotective Implications Plant Parts. Vascular and Endovascular Review.

- Teschke, R., Sarris, J., & Lebot, V. (2013). Kava hepatotoxicity: are we any closer to the truth?. Planta Medica, 79(07), 523–526.

- Caring Sunshine. (n.d.). Relationship: GABA and Kavalactones.

- Sarris, J., Stough, C., Bousman, C. A., Wahid, Z. T., Murray, G., Teschke, R., ... & Schweitzer, I. (2013). Kava in the treatment of generalized anxiety disorder: a double-blind, randomized, placebo-controlled study. Journal of Clinical Psychopharmacology, 33(5), 643–648.

- Hielscher Ultrasonics. (n.d.). Kava Kava - Superior Extraction using a Sonicator.

- da Silva, J. A. T., de Almeida, A. A. C., & de Oliveira, A. P. (2021). Piper methysticum G. Forst (Piperaceae) in the central nervous system: phytochemistry, pharmacology and mechanism of action. Research, Society and Development, 10(12), e216101220479-e216101220479.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Kava Kava. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- University of Rochester Medical Center. (n.d.). Kava Kava.

- Smith, K., & Leiras, C. (2018). Kava for generalized anxiety disorder: A review of current evidence. Journal of Alternative and Complementary Medicine, 24(8), 770–780.

- Singh, Y. N., & Singh, N. N. (2002). Therapeutic potential of kava in the treatment of anxiety disorders. CNS drugs, 16(11), 731–743.

- Fu, P. P., Xia, Q., Guo, L., Yu, H., & Chan, P. C. (2008). Toxicity of kava kava. Journal of Environmental Science and Health, Part C, 26(1), 89–112.

- Sim, J., Singh, Y. N., & Singh, S. (2018). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava). Planta Medica, 84(9-10), 661–668.

- Tzeng, Y. M., & Lee, M. J. (2015). Neuroprotective properties of kavalactone.

- Bilia, A. R., Scalise, I., Bergonzi, M. C., & Vincieri, F. F. (2004). Analysis of kavalactones from Piper methysticum (kava-kava).

- Sarris, J., LaPorte, E., & Schweitzer, I. (2011). Kava as a Pharmacotherapy of Anxiety Disorders: Promises and Concerns.

- Clouatre, D. L. (2004). Kava kava: examining the "hepatotoxicity" controversy. Toxicology Letters, 150(1), 95–104.

- Sarris, J., Byrne, G. J., Bousman, C. A., Stough, C., Murphy, J., Macdonald, P., ... & Schweitzer, I. (2020). Kava for generalised anxiety disorder: A 16-week double-blind, randomised, placebo-controlled study.

- Sim, J., Singh, Y. N., & Singh, S. (2018). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava). PubMed.

- Bilia, A. R., Scalise, I., Bergonzi, M. C., & Vincieri, F. F. (2004). Analysis of kavalactones from Piper methysticum (kava-kava).

- University of Melbourne. (2018). Kava for the Treatment of Generalised Anxiety Disorder: A Double-Blind Randomised Placebo-Controlled Trial. ClinicalTrials.gov.

- Wu, D., Li, S., Li, X., & Wang, J. (2014). Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents. Journal of Food and Drug Analysis, 22(3), 337–344.

- Mikell, J. R., & Khan, I. A. (2012). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography.

- Prasad, A., & Singh, N. (2023). The Kavalactone Content and Profile of Fiji Kava Sold on the Local Market. Molecules, 28(24), 8049.

- WebMD. (n.d.). Kava: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Weiss, J., & Haefeli, W. E. (2005). Extracts and kavalactones of Piper methysticum G. Forst (kava-kava) inhibit P-glycoprotein in vitro. Drug Metabolism and Disposition, 33(11), 1635–1638.

- He, L., & Zheng, J. (2001). Supercritical fluid extraction of Kava lactones from Kava root and their separation via supercritical fluid chromatography.

- CN102846721A - Method for supercritical CO2 extraction of Kavalactones. (n.d.). Google Patents.

- Teschke, R. (2003). Kava: herbal panacea or liver poison?. The Medical Journal of Australia, 178(9), 427–429.

- Chua, H. C., Christensen, E. T., Hoestgaard-Jensen, K., Hartiadi, L. Y., Ramzan, I., Jensen, A. A., ... & Absalom, N. L. (2016). Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism. PLoS One, 11(6), e0157700.

- Magura, E. I., Kopanitsa, M. V., Gleitz, J., Peters, T., & Krishtal, O. A. (1997). Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons. Neuroscience, 81(2), 345–351.

- Friese, J., & Gleitz, J. (1998). Kavain, dihydrokavain, and dihydromethysticin non-competitively inhibit the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels. Planta Medica, 64(5), 458–459.

Sources

- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 2. Kava: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. restorativemedicine.org [restorativemedicine.org]

- 5. consensus.app [consensus.app]

- 6. rsdjournal.org [rsdjournal.org]

- 7. caringsunshine.com [caringsunshine.com]

- 8. drinkroot.com [drinkroot.com]

- 9. m.youtube.com [m.youtube.com]

- 10. restorativemedicine.org [restorativemedicine.org]

- 11. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kava - Wikipedia [en.wikipedia.org]

- 13. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kavain, dihydrokavain, and dihydromethysticin non-competitively inhibit the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. verjournal.com [verjournal.com]

- 16. Kavalactones from Kava (Piper methysticum) root extract as modulators of recombinant human glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kava in the treatment of generalized anxiety disorder: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Toxicity of Kava Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 26. thieme-connect.com [thieme-connect.com]

- 27. Kava Kava - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hielscher.com [hielscher.com]

- 30. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. thieme-connect.com [thieme-connect.com]

- 32. static1.squarespace.com [static1.squarespace.com]

- 33. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

(+_)-Kawain as a Potential Anticonvulsant Agent: A Technical Guide for Drug Development Professionals

Abstract

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options.[1][2] This necessitates the exploration of novel anticonvulsant agents with distinct mechanisms of action. (+-)-Kawain, a major kavalactone derived from the kava plant (Piper methysticum), has emerged as a promising candidate due to its demonstrated anticonvulsant properties in preclinical models.[3][4] This technical guide provides an in-depth analysis of (+-)-Kawain, synthesizing current knowledge on its neuropharmacological mechanisms, preclinical efficacy, and pharmacokinetic profile. We will explore the causality behind experimental choices in its evaluation and outline detailed protocols for key in vivo and in vitro assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of (+-)-Kawain for the treatment of epilepsy.

Introduction: The Therapeutic Potential of (+-)-Kawain

The kava plant has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative effects.[5] The primary psychoactive constituents of kava are a group of compounds known as kavalactones, of which at least 18 have been identified.[6] Among these, (+-)-Kawain is one of the most abundant and has been a focal point of research into the plant's neurological effects.[7] Early studies dating back to the 1960s suggested the anticonvulsant potential of kavalactones in various animal models.[4] More recent investigations have begun to elucidate the specific mechanisms underlying these effects, positioning (+-)-Kawain as a compelling lead compound for the development of a new class of antiepileptic drugs (AEDs).[8]

A significant advantage of exploring natural compounds like (+-)-Kawain lies in their potential for novel mechanisms of action that may overcome the limitations of existing AEDs. Many current treatments primarily target voltage-gated sodium channels or enhance GABAergic inhibition.[9][10][11] While effective for many, this leaves a therapeutic gap for patients with drug-resistant epilepsy. The multifaceted pharmacological profile of (+-)-Kawain suggests it may act on multiple targets within the central nervous system, offering a potentially broader spectrum of anticonvulsant activity.

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant effects of (+-)-Kawain are believed to be mediated through a combination of interactions with key players in neuronal excitability. Unlike many conventional AEDs, its primary mechanism does not appear to be direct binding to GABA receptors.[3] Instead, research points towards a more nuanced modulation of ion channels and neurotransmitter systems.

Modulation of Voltage-Gated Ion Channels

A key hypothesis for (+-)-Kawain's anticonvulsant activity is its ability to modulate voltage-gated sodium and calcium channels.[6][9] These channels are fundamental to the initiation and propagation of action potentials, and their blockade is a well-established mechanism for suppressing seizure activity.[10][11]

-

Voltage-Gated Sodium Channels (VGSCs): Some kavalactones have been shown to block VGSCs, which would reduce neuronal firing rates and limit the spread of seizure discharges.[6] This action is similar to that of established AEDs like phenytoin and carbamazepine.[11]

-

Voltage-Gated Calcium Channels (VGCCs): Blockade of VGCCs can also contribute to anticonvulsant effects by reducing neurotransmitter release, particularly the excitatory neurotransmitter glutamate.[9]

The following diagram illustrates the proposed interaction of (+-)-Kawain with these critical ion channels, leading to a reduction in neuronal hyperexcitability.

Caption: Proposed mechanism of (+-)-Kawain on voltage-gated ion channels.

Enhancement of GABAergic Neurotransmission

While direct binding to GABA receptors appears minimal, evidence suggests that kavalactones may enhance GABAergic signaling.[6] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and potentiation of its effects is a cornerstone of many anticonvulsant therapies.[9] Kavalactones may increase the density of GABA-A receptors, thereby amplifying the inhibitory tone in the brain and raising the seizure threshold.[8]

Preclinical Evidence of Anticonvulsant Efficacy